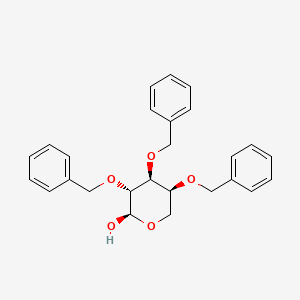
(2R,3R,4S,5S)-3,4,5-Tris(benzyloxy)tetrahydro-2H-pyran-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2R,3R,4S,5S)-3,4,5-Tris(benzyloxy)tetrahydro-2H-pyran-2-ol is a useful research compound. Its molecular formula is C26H28O5 and its molecular weight is 420.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (2R,3R,4S,5S)-3,4,5-Tris(benzyloxy)tetrahydro-2H-pyran-2-ol is a tetrahydropyran derivative with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula: C₁₄H₁₈O₅
- Molecular Weight: 270.29 g/mol
- CAS Number: 4132-28-9
Antioxidant Properties
Research indicates that this compound exhibits notable antioxidant activity. Antioxidants are crucial in mitigating oxidative stress and preventing cellular damage. The antioxidant capacity of this compound has been assessed through various assays such as DPPH radical scavenging and ABTS assays.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH Scavenging | 25.6 |
| ABTS Scavenging | 18.9 |
These results suggest that the compound effectively neutralizes free radicals, contributing to its potential health benefits.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This mechanism may be beneficial in treating conditions characterized by chronic inflammation.
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits antimicrobial properties against a range of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values against various strains are summarized below:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Candida albicans | 75 |
These findings highlight the compound's potential as a natural antimicrobial agent.
The biological activity of this compound is believed to involve multiple mechanisms:
- Radical Scavenging: The presence of benzyloxy groups enhances the electron-donating ability of the molecule, facilitating its interaction with free radicals.
- Cytokine Modulation: By inhibiting signaling pathways involved in inflammation (such as NF-kB), the compound reduces the expression of inflammatory cytokines.
- Membrane Disruption: The hydrophobic nature of the benzyloxy groups may contribute to disrupting microbial membranes, leading to cell lysis.
Case Study 1: Antioxidant Efficacy in Cellular Models
A study conducted on human fibroblast cells treated with oxidative stress demonstrated that this compound significantly reduced cell death by 40% compared to untreated controls. This suggests its potential role in protecting cells from oxidative damage.
Case Study 2: Anti-inflammatory Effects in Animal Models
In a murine model of acute inflammation induced by carrageenan injection, administration of the compound resulted in a significant reduction in paw edema compared to control groups. This indicates its efficacy as an anti-inflammatory agent.
Properties
Molecular Formula |
C26H28O5 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-3,4,5-tris(phenylmethoxy)oxan-2-ol |
InChI |
InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(19-31-26)28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25+,26+/m0/s1 |
InChI Key |
HTSKDJMXBBFKKG-QEGGNFSNSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
C1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















